Dichloro(1,2-diaminoethane)palladium

概要

説明

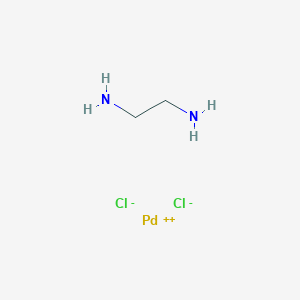

Dichloro(1,2-diaminoethane)palladium, also known as Dichloro(ethylenediamine)palladium(II), is a coordination compound with the formula Pd(H2NCH2CH2NH2)Cl2. This compound is a palladium complex where the palladium ion is coordinated to two chloride ions and one ethylenediamine ligand. It is widely used in various chemical reactions and industrial applications due to its catalytic properties .

準備方法

Synthetic Routes and Reaction Conditions: Dichloro(1,2-diaminoethane)palladium can be synthesized through the reaction of palladium(II) chloride with ethylenediamine in an aqueous medium. The reaction typically involves dissolving palladium(II) chloride in water and then adding ethylenediamine dropwise while stirring. The mixture is then heated to facilitate the formation of the complex. The reaction can be represented as follows:

PdCl2+H2NCH2CH2NH2→Pd(H2NCH2CH2NH2)Cl2

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

化学反応の分析

Ligand Substitution Reactions

Pd(en)Cl₂ participates in ligand substitution processes, particularly with nitrogen-containing heterocycles. A kinetic study of its interaction with 2-aminopyrimidine (2-NH₂-Pym) in acetonitrile revealed:

| Parameter | Value (298 K) | Source |

|---|---|---|

| Reaction order | Second-order (first in Pd and 2-NH₂-Pym) | |

| Rate constant (k₂) | 1.0 × 10⁻⁴ mol⁻¹ dm³ s⁻¹ | |

| Δ‡H° (kJ/mol) | 48.2 ± 2.1 | |

| Δ‡S° (J/mol·K) | -89.5 ± 7.0 |

The reaction proceeds via a dissociative mechanism, where chloride ligands are replaced by 2-NH₂-Pym. The negative entropy of activation (Δ‡S°) suggests a highly ordered transition state .

Hydrolysis and Dimerization in Aqueous Media

In aqueous solutions, Pd(en)Cl₂ undergoes hydrolysis and forms oligomeric species. Electrospray mass spectrometry (ESMS) identified the following dominant ions:

| Detected Ion (m/z) | Proposed Structure | Source |

|---|---|---|

| 436.8 | [Pd(en)Cl₂·Pd(en)Cl]⁺ | |

| 526.9 | [Pd(en)₂Cl₂·Pd(en)Cl]²⁺ |

Density functional theory (DFT) calculations corroborate the stability of dimeric species, which arise from clustering of hydrolysis products .

Catalytic Activity in Cross-Coupling Reactions

Pd(en)Cl₂ serves as a homogeneous catalyst for Sonogashira coupling, enabling C–C bond formation between terminal alkynes and aryl halides. Key applications include:

| Reaction Type | Substrate | Application | Source |

|---|---|---|---|

| Sonogashira coupling | Aryl halides + terminal alkynes | Synthesis of imidazo[2,1-b]thiazoles | |

| Host-guest complexation | Glycose phosphates | Metal-binding studies |

The palladium center facilitates oxidative addition and transmetallation steps, with the ethylenedamine ligand enhancing stability .

Coordination Chemistry with Phosphonates

Pd(en)Cl₂ reacts with 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) to form mixed-ligand complexes. Spectroscopic studies (FT-IR, UV-Vis) revealed:

-

Stoichiometry : [Pd(en)(HEDP)]⁰

-

Binding mode : Bidentate coordination via phosphonate oxygen atoms .

This reactivity is leveraged in environmental chemistry for heavy metal sequestration .

Self-Assembly of Metallacalix[n]arenes

Pd(en)Cl₂ acts as a building block for supramolecular architectures. When combined with pyrimidine derivatives, it forms mixed-metal metallacalix[n]arenes:

| Component | Structure | Properties | Source |

|---|---|---|---|

| Pd(en)Cl₂ + pyrimidine | Pd₂M₂L₄ (M = Co, Ni) | Tunable cavity size for host-guest chemistry |

These assemblies exhibit applications in molecular recognition and catalysis .

Redox Behavior

While Pd(en)Cl₂ is primarily Pd(II), it participates in redox reactions under specific conditions. For example, in the presence of hydrosilylation agents:

-

Reaction : Pd(II) → Pd(0) via electron transfer

Stability and Solubility

Critical physicochemical properties influencing reactivity:

| Property | Value | Source |

|---|---|---|

| Solubility in water | Very low (hygroscopic) | |

| Melting point | >278°C | |

| Stability in air | Stable under inert atmosphere |

科学的研究の応用

Catalysis in Organic Synthesis

Dichloro(1,2-diaminoethane)palladium is widely used as a catalyst in various organic reactions, particularly cross-coupling reactions. These include:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides.

- Heck Reaction : Involves the coupling of alkenes with aryl halides to produce substituted alkenes.

- Sonogashira Coupling : This reaction combines terminal alkynes with aryl halides to form substituted alkynes.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Carbon-carbon bond formation using boronic acids |

| Heck | Coupling of alkenes with aryl halides |

| Sonogashira | Terminal alkynes with aryl halides |

Biological Applications

Research has indicated potential biological applications of this compound in cancer therapy. Its ability to interact with biomolecules makes it a candidate for:

- Anticancer Agents : Studies have shown that palladium complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, cytotoxicity testing against breast and ovarian cancer cell lines demonstrated significant activity of palladium complexes derived from this compound .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Production of Fine Chemicals : It serves as a catalyst in the synthesis of pharmaceuticals and agrochemicals.

- Materials Science : Employed in the development of advanced materials due to its catalytic properties.

Case Study 1: Cytotoxicity Testing

A study investigated the cytotoxic effects of this compound on breast cancer cell lines (SK-BR-3 and MCF-Her-2-6) and ovarian cancer cell lines (SK-OV-3). The results indicated that certain palladium complexes exhibited significant cytotoxicity compared to controls, suggesting potential therapeutic applications in oncology .

Case Study 2: Cross-Coupling Reactions

In a series of experiments focusing on cross-coupling reactions, this compound was employed as a catalyst for the Suzuki-Miyaura reaction. The results demonstrated high yields of the desired products under optimized reaction conditions, highlighting its effectiveness as a catalyst in synthetic organic chemistry .

作用機序

The mechanism of action of Dichloro(1,2-diaminoethane)palladium involves its ability to coordinate with various ligands and participate in catalytic cycles. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination, which are key steps in many catalytic processes. The molecular targets and pathways involved depend on the specific reaction and ligands present .

類似化合物との比較

Dichloro(ethylenediamine)platinum(II): Similar structure but with platinum instead of palladium.

Dichloro(1,5-cyclooctadiene)palladium(II): Contains a different ligand (1,5-cyclooctadiene) instead of ethylenediamine.

(2,2′-Bipyridine)dichloropalladium(II): Uses bipyridine as the ligand instead of ethylenediamine.

Uniqueness: Dichloro(1,2-diaminoethane)palladium is unique due to its specific ligand (ethylenediamine), which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications compared to its analogs .

生物活性

Dichloro(1,2-diaminoethane)palladium (Pd(en)Cl₂) is a palladium complex that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound is characterized by its coordination of palladium with the bidentate ligand 1,2-diaminoethane (en) and two chloride ions. The structural formula can be represented as:

This complex exhibits unique properties that influence its biological interactions, including its ability to undergo ligand exchange and form reactive species within biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of palladium complexes, including Pd(en)Cl₂, against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds:

| Compound | MIC (μg/mL) | Target Microorganisms |

|---|---|---|

| Pd(en)Cl₂ | 7.81 | E. coli ATCC 25922 |

| Tetracycline | 15.63 | Positive control |

The results suggest that Pd(en)Cl₂ demonstrates significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli . Notably, the complex shows a dose-dependent response in inhibiting bacterial growth.

Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A study reported that Pd(en)Cl₂ exhibited potent cytotoxicity against breast cancer cell lines such as MDA-MB-468 and 4T1 (mouse mammary tumor cells). The following table summarizes the findings:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | < 0.25 | Induction of apoptosis |

| 4T1 | < 0.5 | Cell cycle arrest in G0/G1 phase |

The mechanism of action involves the induction of apoptosis, characterized by increased caspase-3 activity and decreased Bcl-2 expression . These findings highlight the potential for Pd(en)Cl₂ to serve as an effective anticancer agent.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar to cisplatin, Pd(en)Cl₂ can bind to DNA, leading to cross-linking that inhibits replication and transcription processes.

- Apoptosis Induction : The complex promotes apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) : Palladium complexes may induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have explored the clinical implications of palladium complexes:

- Breast Cancer Treatment : A study highlighted the use of Pd(en)Cl₂ in combination with established chemotherapeutics to enhance efficacy against resistant cancer cell lines.

- In Vivo Models : Animal studies demonstrated that treatment with Pd(en)Cl₂ resulted in significant tumor reduction compared to controls, indicating its potential as a therapeutic agent.

特性

CAS番号 |

15020-99-2 |

|---|---|

分子式 |

C2H6Cl2N2Pd-2 |

分子量 |

235.41 g/mol |

IUPAC名 |

2-azanidylethylazanide;dichloropalladium |

InChI |

InChI=1S/C2H6N2.2ClH.Pd/c3-1-2-4;;;/h3-4H,1-2H2;2*1H;/q-2;;;+2/p-2 |

InChIキー |

UFMBMVFNCGMDFO-UHFFFAOYSA-L |

SMILES |

C(CN)N.Cl[Pd]Cl |

正規SMILES |

C(C[NH-])[NH-].Cl[Pd]Cl |

Key on ui other cas no. |

15020-99-2 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。